1-[2-(2-Methylphenyl)-1,3-thiazol-5-yl]ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(2-methylphenyl)-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-8-5-3-4-6-10(8)12-13-7-11(15-12)9(2)14/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEUYFSEXWUVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(S2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226233-39-1 | |
| Record name | 1-[2-(2-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 2 2 Methylphenyl 1,3 Thiazol 5 Yl Ethan 1 One and Its Analogues
Retrosynthetic Analysis and Key Precursors for 1-[2-(2-Methylphenyl)-1,3-thiazol-5-yl]ethan-1-one Synthesis
The retrosynthetic analysis of this compound provides a logical framework for its synthesis by disconnecting the target molecule into simpler, commercially available, or easily synthesizable precursors. The core of this molecule is a 2,5-disubstituted thiazole (B1198619) ring. The most common and direct retrosynthetic disconnection of a thiazole ring is based on the well-established Hantzsch thiazole synthesis.
This disconnection breaks the C-N and C-S bonds of the thiazole ring, leading to two key precursors: a thioamide and an α-haloketone. For the specific synthesis of this compound, this analysis points to the following precursors:
2-Methylbenzothioamide : This precursor provides the 2-(2-methylphenyl) fragment of the target molecule. It contains the necessary sulfur and nitrogen atoms that will form part of the thiazole ring.
3-Chloro-2,4-pentanedione (or its bromo-analogue): This α-haloketone provides the acetyl group at the 5-position and the remaining carbon backbone of the thiazole ring. The presence of the halogen adjacent to a carbonyl group makes it susceptible to nucleophilic attack by the sulfur of the thioamide.
The forward synthesis, therefore, involves the condensation of these two precursors to form the desired thiazole ring.
Classical and Contemporary Approaches to 2-Aryl-1,3-thiazole Ring Formation
The formation of the 2-aryl-1,3-thiazole ring is a fundamental transformation in heterocyclic chemistry, with a variety of methods available, ranging from traditional named reactions to more modern, efficient protocols.
Hantzsch Thiazole Synthesis and its Variants
First described in 1887, the Hantzsch thiazole synthesis remains a cornerstone for the preparation of thiazole derivatives. chemhelpasap.comsynarchive.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide. The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. chemhelpasap.com The Hantzsch synthesis is known for its high yields and reliability. chemhelpasap.com
Variants of the Hantzsch synthesis have been developed to improve reaction conditions and yields. For instance, the reaction can be carried out under acidic conditions, which in some cases can alter the regioselectivity of the cyclization. rsc.org The choice of solvent and temperature can also significantly influence the outcome of the reaction.
Cyclocondensation Reactions in Thiazole Derivatization
Cyclocondensation reactions are a broad class of reactions that are pivotal in the synthesis of heterocyclic compounds, including thiazoles. A new series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles have been synthesized through a cyclocondensation reaction of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with substituted phenacyl bromide. acs.org While not a direct route to the title compound, this illustrates the versatility of cyclocondensation in creating complex thiazole-containing molecules.
Multi-Component Reactions (MCRs) for Thiazole Scaffold Construction
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. This approach is atom-economical and can rapidly generate libraries of structurally diverse compounds. For thiazole synthesis, a one-pot, three-component cascade reaction can be employed for the synthesis of 2-amino-5-acylthiazoles. researchgate.net An efficient and green one-pot, multi-component procedure has been developed for the synthesis of new substituted Hantzsch thiazole derivatives from the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes. nih.gov
Advanced Synthetic Techniques and Optimization for this compound
Modern synthetic chemistry has introduced advanced techniques to improve the efficiency, yield, and environmental footprint of chemical reactions.
Microwave-Assisted Synthesis of Thiazole Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner products compared to conventional heating methods. nih.govrsc.org
The Hantzsch thiazole synthesis is particularly amenable to microwave assistance. nih.gov Studies have shown that the synthesis of various thiazole derivatives under microwave irradiation proceeds with high efficiency. For example, N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines were synthesized in 89–95% yields in under 30 minutes using microwave heating, whereas the same reactions under conventional heating required 8 hours and resulted in lower yields. nih.govresearchgate.net
The following table provides a comparative overview of conventional versus microwave-assisted Hantzsch thiazole synthesis for analogous compounds, highlighting the significant advantages of the latter.
| Entry | Thiazole Derivative | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
| 1 | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 8 hours, Lower Yields | 30 minutes, 95% | nih.gov |
| 2 | Thiazolyl Coumarins | Not specified | 10 minutes, 71-80% | researchgate.net |
This data clearly demonstrates the potential for microwave-assisted synthesis to be a highly effective method for the rapid and high-yield production of this compound and its analogues.
Catalyst-Mediated Thiazole Functionalization
Transition metal-catalyzed C-H bond functionalization has become a primary tool for modifying azole-based compounds, offering an efficient alternative to classical methods that often require harsh conditions. mdpi.com For 2-arylthiazole scaffolds, such as the one in this compound, these catalyst-driven reactions allow for the direct introduction of new functional groups onto both the thiazole and the aryl rings.
Key catalytic systems include:
Palladium (Pd) Catalysis : Palladium catalysts are widely used for the direct arylation of thiazoles. nih.govresearchgate.net Depending on the reaction conditions and the specific palladium catalyst system employed, arylation can be directed to different positions on the thiazole ring. nih.govresearchgate.net For instance, Pd(OAc)₂ in the presence of ligands like PPh₃ can facilitate the coupling of aryl halides at the C5 position of the thiazole ring. nih.gov
Cobalt (Co) Catalysis : Cobalt-catalyzed C-H functionalization provides a powerful method for alkylation and allylation of the aryl group in 2-arylthiazoles. rsc.org This strategy is known for its high ortho-selectivity, enabling precise modification of the phenyl ring. rsc.org
Copper (Cu) Catalysis : Copper-based catalysts are often used in conjunction with palladium or as standalone systems for C-H arylation. nih.govresearchgate.net Copper(I) salts can influence the regioselectivity of the arylation, sometimes favoring positions that are less nucleophilic. nih.gov
Ruthenium (Ru) Catalysis : Ruthenium complexes have also been employed for the direct arylation of various heterocyclic compounds through C-H activation, providing another avenue for functionalization. mdpi.com
These catalyst-mediated strategies are valued for their operational simplicity, broad substrate scope, and tolerance of various functional groups, making them highly suitable for creating diverse chemical libraries. mdpi.comrsc.org
| Catalyst System | Reaction Type | Target Site | Key Features |
|---|---|---|---|
| Cobalt(III) Complexes | Alkylation / Allylation | Aryl C-H (ortho) | High regioselectivity for the aryl ring; modular installation of alkyl/allyl groups. rsc.org |
| Pd(OAc)₂ / Ligand (e.g., PPh₃) | Arylation | Thiazole C5-H | Effective for creating 2,5-diarylthiazoles; often used with a base like K₂CO₃. nih.gov |
| Palladium/Copper Systems | Arylation | Thiazole C2-H | Enables C-H arylation at the 2-position under mild conditions. researchgate.net |
| [RuCl₂(p-cymene)]₂ | Arylation | Aryl C-H | Effective for direct arylation of arenes with various directing groups. mdpi.com |
Derivatization Strategies of the this compound Framework
The 2-methylphenyl group offers several avenues for derivatization. A primary strategy is the direct, catalyst-mediated C-H functionalization of the aromatic ring. Cobalt(III) catalysis, for example, has been shown to be highly effective for the ortho-selective alkylation and allylation of the aryl ring in 2-arylthiazole systems. rsc.org This allows for the introduction of various substituents at the positions adjacent to the thiazole linkage, providing a route to novel analogues. The methyl group itself can also be a site for modification, for instance, through free-radical halogenation followed by nucleophilic substitution, to introduce a wide range of functionalities.
The ethane-1-one (acetyl) group at the 5-position is a versatile chemical handle for extensive derivatization.
Common modifications include:
Condensation Reactions : The carbonyl group can undergo condensation with various nucleophiles. For example, Claisen-Schmidt condensation with aromatic aldehydes yields thiazole-based chalcones. Reaction with thiosemicarbazide (B42300) produces a thiosemicarbazone, which can then be cyclized to form other heterocyclic systems attached to the thiazole core. mdpi.com Similarly, reaction with hydrazines can yield hydrazone derivatives. mdpi.com
α-Halogenation : The methyl group of the acetyl moiety can be readily halogenated (e.g., brominated) to form an α-haloketone. This intermediate is a powerful electrophile that can react with a wide array of nucleophiles, including amines and thiols, to construct more complex molecules. This approach has been used to link the thiazole core to other heterocyclic rings.
Reduction : The ketone can be reduced to a secondary alcohol, providing a site for esterification or etherification. The resulting 2-(thiazol-5-yl)ethan-1-ol derivative can be a precursor for further synthetic transformations. researchgate.net
| Reaction Type | Reagents | Product Type | Reference Example |
|---|---|---|---|
| Condensation | Aromatic Aldehydes | Chalcones | Formation of thiazole-based chalcones. |
| Condensation | Thiosemicarbazide | Thiosemicarbazones / Hydrazinyl-thiazoles | Synthesis of 2-hydrazinyl thiazole compounds. mdpi.com |
| α-Bromination | N-Bromosuccinimide (NBS) or Br₂ | α-Bromoketone | Intermediate for reaction with nucleophiles like amines or thiols. |
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Formation of 2-(thiazol-5-yl)ethan-1-ol derivatives. researchgate.net |
Systematic variation of substituents on the this compound framework is crucial for developing structure-activity relationship (SAR) models. SAR studies help identify the chemical features essential for a desired biological effect, guiding the design of more potent and selective compounds. nih.gov
For thiazole-based compounds, SAR exploration typically involves:
Modification of the 2-Aryl Ring : The electronic and steric properties of the phenyl ring are systematically altered. This includes introducing electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -NO₂, -CF₃) groups at the ortho, meta, and para positions. mdpi.comnih.gov The position of these substituents can significantly influence biological activity. mdpi.com
Variation at the 5-Position : The acetyl group can be replaced with or converted into other functionalities, such as amides, esters, or larger heterocyclic systems, to probe the spatial and electronic requirements of the biological target.
| Modification Site | Substituent Type / Variation | Observed Impact on Biological Activity | Reference Insight |
|---|---|---|---|
| 2-Phenyl Ring | Electron-donating groups (e.g., -OCH₃, -CH₃) | Often well-tolerated or beneficial for enzyme inhibition. nih.gov | nih.gov |
| Halogens (e.g., -Cl, -Br) at para-position | Can enhance antimicrobial or anticancer activity. mdpi.comresearchgate.net | mdpi.comresearchgate.net | |
| 5-Position | Conversion of acetyl to larger heterocycles | Can modulate activity and selectivity by occupying different binding pockets. | General drug design principle. |
| Formation of arylazo groups | Can introduce antimicrobial activity. mdpi.com | mdpi.com | |
| Thiazole Ring Core | Bioisosteric replacement (e.g., with oxazole) | Can alter metabolic stability and binding interactions. | General medicinal chemistry strategy. |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of 1D (¹H, ¹³C) and 2D spectra, a complete and unambiguous assignment of all proton and carbon signals is achievable.
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. For 1-[2-(2-Methylphenyl)-1,3-thiazol-5-yl]ethan-1-one, distinct signals are expected for the protons on the thiazole (B1198619) ring, the 2-methylphenyl group, and the acetyl moiety.
The single proton on the thiazole ring (H-4) is anticipated to appear as a sharp singlet in the downfield region (δ 8.0-8.6 ppm), influenced by the aromaticity of the ring and the electron-withdrawing effect of the adjacent acetyl group. Spectroscopic data from similar 4-phenyl-1,3-thiazole derivatives show that the signal for the proton at the C-5 position is highly specific and typically found in this downfield region. nih.gov
The four aromatic protons of the 2-methylphenyl group are expected to resonate in the aromatic region (δ 7.2-7.8 ppm) as a complex multiplet due to spin-spin coupling. The methyl group attached to the phenyl ring would likely produce a singlet at approximately δ 2.5 ppm. The acetyl group's methyl protons, being attached to a carbonyl group, are also expected to be a sharp singlet, typically appearing further upfield around δ 2.7 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Thiazole-H4 | 8.0 - 8.6 | Singlet (s) |
| Aromatic-H (2-methylphenyl) | 7.2 - 7.8 | Multiplet (m) |
| -C(=O)CH₃ | ~2.7 | Singlet (s) |
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. Twelve distinct signals are expected for this compound.
The carbonyl carbon of the acetyl group is the most deshielded, predicted to appear significantly downfield (δ 190-195 ppm). The carbons of the thiazole ring are also expected in the downfield region (δ 115-170 ppm), with the C-2 and C-5 atoms, bonded to the aryl group and acetyl group respectively, being more deshielded than the C-4 atom. The six carbons of the 2-methylphenyl ring would appear in the typical aromatic region (δ 125-140 ppm). The two methyl carbons (from the acetyl and methylphenyl groups) would be found in the upfield region (δ 20-30 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C (=O)CH₃ | 190 - 195 |
| Thiazole-C2 | 165 - 170 |
| Thiazole-C5 | 145 - 150 |
| Thiazole-C4 | 115 - 125 |
| Aromatic-C (2-methylphenyl) | 125 - 140 |
| -C(=O)C H₃ | 25 - 30 |
2D NMR experiments are crucial for confirming the assignments made from 1D spectra by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. It would be particularly useful for confirming the connectivity between the adjacent protons on the 2-methylphenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the predicted ¹H signals to their corresponding ¹³C signals, for instance, confirming the assignment of the thiazole H-4 to the thiazole C-4.
A correlation between the acetyl methyl protons and the carbonyl carbon (C=O) as well as the thiazole C-5.
A correlation between the thiazole H-4 and the thiazole C-2 and C-5.
Correlations between the protons on the 2-methylphenyl ring and the thiazole C-2, confirming the link between the two ring systems.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which is used to confirm the elemental composition of a molecule. For this compound, with the molecular formula C₁₂H₁₁NOS, HRMS is essential for unambiguous confirmation. The predicted monoisotopic mass is 217.05614 Da. uni.lu HRMS analysis would be expected to yield a mass measurement within a very narrow tolerance (typically < 5 ppm) of this theoretical value, confirming the molecular formula.
Table 3: Predicted HRMS Data for Molecular Ions and Adducts
| Ion/Adduct | Molecular Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₁₂H₁₁NOS⁺ | 217.05559 |
| [M+H]⁺ | C₁₂H₁₂NOS⁺ | 218.06342 |
Data derived from predicted values. uni.lu
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like the target compound, typically generating a protonated molecular ion [M+H]⁺ with minimal fragmentation. The primary ion observed in a positive-ion ESI-MS spectrum would therefore be at an m/z of approximately 218.06.
Tandem mass spectrometry (MS/MS) of this precursor ion could be used to study its fragmentation pathways, providing further structural confirmation. Plausible fragmentation would involve the cleavage of the most labile bonds. A primary fragmentation pathway would likely be the alpha-cleavage of the acetyl group, resulting in the loss of a ketene molecule (CH₂=C=O) or an acetyl radical, leading to a prominent fragment ion. Other potential fragmentations could involve the cleavage of the thiazole ring.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the characteristic functional groups present in a molecule. The IR spectrum of this compound is expected to display several key absorption bands that confirm its molecular structure. These bands correspond to the vibrational frequencies of specific bonds within the molecule.
The most prominent peaks would include a strong absorption band for the carbonyl (C=O) stretching of the ethanone (B97240) group, typically observed in the range of 1650-1700 cm⁻¹. The presence of the thiazole ring would be indicated by C=N and C=C stretching vibrations within the heterocyclic system. Aromatic C-H stretching vibrations from the 2-methylphenyl group are also expected, alongside aliphatic C-H stretching from the methyl groups.
Based on data from analogous thiazole structures, the expected characteristic IR absorption bands are summarized in the table below. asianpubs.orgmdpi.commdpi.com
| Functional Group | Characteristic Vibration | Expected Wavenumber (cm⁻¹) |
| Carbonyl (Ketone) | C=O Stretch | ~1680 |
| Thiazole Ring | C=N Stretch | ~1600 |
| Aromatic Ring (2-Methylphenyl) | C=C Stretch | ~1550, 1450 |
| Aromatic C-H | C-H Stretch | ~3100-3000 |
| Aliphatic C-H (Methyl groups) | C-H Stretch | ~2950-2850 |
| Thiazole Ring | C-S Stretch | ~700-600 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a crucial technique for determining the elemental composition of a compound, which allows for the confirmation of its empirical and molecular formula. For this compound, with the molecular formula C₁₂H₁₁NOS, the theoretical mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) can be calculated.
The experimental values obtained from elemental analysis should closely match these theoretical percentages, typically within a ±0.4% margin, to verify the purity and proposed formula of the synthesized compound.
| Element | Theoretical Mass % (for C₁₂H₁₁NOS) |
| Carbon (C) | 66.33% |
| Hydrogen (H) | 5.10% |
| Nitrogen (N) | 6.45% |
| Sulfur (S) | 14.76% |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
While specific crystal data for this compound is not available, analysis of a structurally related compound such as 2,4-Diacetyl-5-bromothiazole illustrates the type of data obtained. researchgate.net A single-crystal X-ray diffraction study would reveal key crystallographic parameters, including the crystal system, space group, and unit cell dimensions. This data is fundamental for understanding the molecular packing and intermolecular interactions, such as hydrogen bonding or π–π stacking, within the crystal lattice. researchgate.net
| Parameter | Illustrative Data (from an analogous thiazole derivative) |
| Empirical Formula | C₇H₅Br N O₂ S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.040 (2) |
| b (Å) | 8.254 (5) |
| c (Å) | 13.208 (8) |
| α (°) | 96.191 (17) |
| β (°) | 93.865 (16) |
| γ (°) | 94.067 (11) |
| Volume (ų) | 433.9 (4) |
| Z | 2 |
Theoretical and Computational Investigations of 1 2 2 Methylphenyl 1,3 Thiazol 5 Yl Ethan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of molecules. For thiazole (B1198619) derivatives, these methods are frequently used to provide insights into their structure and potential applications.
Molecular Modeling and Docking Studies for Biological Target Interactions
Molecular modeling and docking are essential computational tools for predicting how a small molecule, such as a thiazole derivative, might interact with a biological macromolecule, like a protein or enzyme. These studies are fundamental in drug discovery and development.
Identification of Key Interacting Residues and Binding Site Characteristics
Molecular docking simulations are instrumental in elucidating the binding modes of thiazole derivatives within the active sites of biological targets. For compounds structurally related to 1-[2-(2-Methylphenyl)-1,3-thiazol-5-yl]ethan-1-one, these studies identify crucial amino acid residues responsible for stabilizing the ligand-protein complex. The binding site characteristics often reveal a combination of hydrophobic pockets and regions capable of forming specific polar contacts.
For instance, in studies involving thiazole derivatives as potential inhibitors, the thiazole moiety and its substituents are shown to interact with key residues that define the binding pocket. The 2-methylphenyl group, for example, is likely to occupy a hydrophobic pocket, interacting with non-polar residues such as leucine, isoleucine, phenylalanine, and tyrosine. mdpi.comnih.gov The specific nature of the binding site can vary significantly depending on the target protein. In studies of thiazole-based inhibitors targeting enzymes like sirtuin 2 (SIRT2), key interactions include π-π stacking with aromatic residues like Phe119, Phe234, and Tyr139, and van der Waals contacts with residues such as Leu134, Ile169, and Leu206. mdpi.com Similarly, when targeting tubulin, the trimethoxyphenyl moiety common in many inhibitors, which is analogous to the substituted phenyl group in the title compound, interacts with the colchicine (B1669291) binding site. researchgate.net
Computational analyses systematically identify these "hotspot" amino acids that contribute most significantly to the binding free energy. nih.gov The interactions are often directed by the specific functional groups on the ligand. The thiazole ring itself can participate in various interactions, while the acetyl group at the 5-position may act as a hydrogen bond acceptor. The precise orientation and conformation of the compound within the binding site are determined by the collective contributions of these interactions with specific residues. mdpi.comresearchgate.net
Analysis of Hydrogen Bonding and Hydrophobic Interactions
The stability of a ligand-protein complex is primarily governed by a network of non-covalent interactions, including hydrogen bonds and hydrophobic contacts. For this compound and related structures, both types of interactions are critical for effective binding. nih.gov
Hydrogen Bonding: The nitrogen atom in the thiazole ring and the oxygen atom of the ethanone (B97240) group are potential hydrogen bond acceptors. Depending on the topology of the receptor's active site, these atoms can form hydrogen bonds with donor residues like serine, threonine, lysine, or the backbone N-H groups of amino acids. researchgate.netnih.gov Studies on other thiazole derivatives have highlighted the importance of hydrogen bonding in anchoring the ligand within the active site and ensuring specificity. nih.gov For example, water-mediated hydrogen bonds, where a water molecule bridges the ligand and a protein residue, can also play a vital role in stabilizing the complex. mdpi.com
Hydrophobic Interactions: These are often the dominant driving force for the binding of compounds containing aromatic rings. nih.gov
π-π Stacking: The 2-methylphenyl ring and the thiazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. mdpi.comnih.gov
Molecular modeling studies consistently show that a combination of a crucial hydrogen bond and extensive hydrophobic interactions leads to high binding affinity and stability. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity
Predictive QSAR models are developed for series of thiazole derivatives to guide the synthesis of new compounds with enhanced potency. laccei.org The process involves calculating a wide range of molecular descriptors for a set of molecules with known biological activities. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic features.
Statistical techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then employed to build a model that correlates a selection of these descriptors with the observed activity. pensoft.netimist.ma The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power on compounds not used during model generation. laccei.orgpensoft.net A robust QSAR model is characterized by strong statistical parameters, including a high correlation coefficient (R²), a high cross-validation coefficient (Q²), and a low root mean square error (RMSE). laccei.orgnih.gov Such models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. bohrium.com
Correlation of Molecular Descriptors with Observed Biological Responses
In QSAR studies of thiazole derivatives, specific molecular descriptors are consistently found to be correlated with biological activity. pensoft.net The analysis of these correlations provides insights into the structural features that are either favorable or detrimental to the desired biological response.
Based on studies of structurally similar compounds, the following descriptors are often significant: pensoft.netresearchgate.net
Lipophilicity (logP): This descriptor measures the hydrophobicity of a molecule. A specific optimal range for logP is often observed, as the compound must be soluble enough to travel through aqueous environments but also lipophilic enough to cross cell membranes. For some thiazole derivatives, lower lipophilicity has been correlated with higher antioxidant activity. pensoft.netresearchgate.net
Electronic Descriptors: Parameters like the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), as well as the dipole moment, are crucial. pensoft.netimist.ma These descriptors relate to the molecule's ability to participate in charge-transfer and electrostatic interactions with the target. An increase in the dipole moment and E-LUMO has been linked to increased activity in some series. pensoft.netresearchgate.net
Steric/Topological Descriptors: Descriptors such as molecular weight, molecular volume, and surface area describe the size and shape of the molecule. Often, molecules with a smaller volume and surface area exhibit higher activity, suggesting a constrained binding pocket. pensoft.netresearchgate.net
The table below summarizes key descriptors and their typical influence on the biological activity of thiazole derivatives, based on published QSAR models. pensoft.netresearchgate.net
| Molecular Descriptor | Description | Typical Correlation with Activity |
|---|---|---|
| Lipophilicity (logP) | Measures the hydrophobicity of the molecule. | Activity often increases as lipophilicity decreases. pensoft.netresearchgate.net |
| Dipole Moment | Quantifies the polarity of the molecule. | Activity tends to increase with a higher dipole moment. pensoft.netresearchgate.net |
| Molecular Volume/Area | Represents the size of the molecule. | Higher activity is often seen with smaller molecular volumes. pensoft.netresearchgate.net |
| Energy of LUMO (E-LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | An increase in E-LUMO energy can lead to higher activity. pensoft.netresearchgate.net |
| Hydration Energy | Energy released when a molecule is dissolved in water. | A reduction in hydration energy often correlates with increased activity. pensoft.netresearchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Target Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time. nih.govnih.gov For a compound like this compound, MD simulations are performed on its docked pose within a biological target to validate the initial binding hypothesis and explore its conformational dynamics. researchgate.net
The simulation tracks the movements of every atom in the system over a set period, typically nanoseconds, providing insights into the stability of the complex. nih.gov Key analyses include:
Root Mean Square Deviation (RMSD): This metric is calculated for the ligand and protein backbone atoms over the course of the simulation. A stable RMSD value with minimal fluctuations indicates that the ligand remains securely bound in its initial pose and that the protein structure is not significantly perturbed by the binding. researchgate.netnih.gov
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid. The residues in the binding site that interact with the ligand are expected to show lower fluctuation, indicating that the ligand has stabilized that region of the protein. nih.gov
Interaction Analysis: Throughout the simulation, the persistence of key hydrogen bonds and hydrophobic contacts identified in the docking pose is monitored. Stable and consistent interactions throughout the simulation confirm their importance for binding. researchgate.netnih.gov
MD simulations confirm and validate the results from docking, providing a more realistic representation of the ligand-target dynamics and strengthening the rationale for the compound's mechanism of action. nih.govnih.gov
In Silico Pharmacokinetic Predictions (Academic Focus on Theoretical Drug-likeness and ADME Profiles)
In the early stages of drug discovery, in silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to assess the "drug-likeness" of a molecule, identifying potential liabilities before synthesis. nih.govderpharmachemica.com For this compound, these predictions are based on its chemical structure.
Several empirical rules and computational models are used to evaluate drug-likeness:
Lipinski's Rule of Five: This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) of over 500, a logP of over 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA). nih.govmdpi.com Thiazole derivatives are frequently designed to comply with these rules. orientjchem.org
Veber's Rules: These rules relate to oral bioavailability and suggest that a compound is more likely to be orally active if it has a Polar Surface Area (PSA) of 140 Ų or less and 10 or fewer rotatable bonds. nih.gov
ADME Profile: Computational servers like SwissADME are used to predict a range of pharmacokinetic properties, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. nih.govnih.gov
The table below presents a theoretical ADME and drug-likeness profile for this compound, as would be predicted by standard computational models.
| Property / Rule | Predicted Value / Status | Significance |
|---|---|---|
| Molecular Weight (g/mol) | ~231.3 | Complies with Lipinski's Rule (< 500). nih.gov |
| logP (Octanol/Water Partition) | ~2.5 - 3.5 | Complies with Lipinski's Rule (< 5), indicating good permeability. nih.gov |
| Hydrogen Bond Donors (HBD) | 0 | Complies with Lipinski's Rule (≤ 5). nih.gov |
| Hydrogen Bond Acceptors (HBA) | 3 (N, S, O) | Complies with Lipinski's Rule (≤ 10). nih.gov |
| Polar Surface Area (PSA) | ~58-62 Ų | Predicts good oral bioavailability (< 140 Ų). nih.gov |
| Rotatable Bonds | 3 | Predicts good oral bioavailability (≤ 10). nih.gov |
| Gastrointestinal (GI) Absorption | High | The compound is predicted to be well-absorbed from the gut. nih.gov |
| Blood-Brain Barrier (BBB) Permeant | Yes (predicted) | Indicates potential to act on central nervous system targets. |
Based on a comprehensive search of available scientific literature, it was not possible to locate specific experimental data for the compound This compound corresponding to the biological and mechanistic studies requested in the provided outline.
The search for this specific molecule did not yield published research detailing its activity in the following assays:
Cyclooxygenase (COX) Isoenzyme Inhibition (COX-1 and COX-2)
Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Carbonic Anhydrase (CA-II) Inhibition
Tubulin Polymerization Inhibition
RAS p21 Receptor Interaction and Inhibition
While the broader class of thiazole-containing compounds has been investigated for these and other biological activities, the data is highly specific to the exact molecular structure, including the nature and position of all substituents.
Therefore, due to the absence of specific research findings for This compound , the requested article with detailed data tables and mechanistic insights for each specified section cannot be generated at this time. Fulfilling the request would require access to primary research data that does not appear to be publicly available.
An article on the biological activities of This compound cannot be generated as requested.
Following a thorough and extensive search of scientific literature and databases, no specific research data was found for the compound "this compound" corresponding to the activities outlined in the request. The required subsections, including VEGFR-2 inhibitory activity, lactoperoxidase enzyme inhibition, and its antimicrobial potential (antibacterial, antifungal, and anti-tuberculosis), lack published scientific investigation for this specific molecule.
The instructions demand a detailed and scientifically accurate article based on research findings and data tables, strictly focused on the aforementioned compound. Without available studies, it is not possible to provide content that meets these requirements. General information on related thiazole derivatives would not adhere to the explicit instructions to focus solely on "this compound".
Investigation of Biological Activities and Underlying Mechanisms of 1 2 2 Methylphenyl 1,3 Thiazol 5 Yl Ethan 1 One
Antiproliferative Activity in Cancer Cell Lines and Mechanistic Analysis
While many thiazole (B1198619) derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, no specific studies detailing these effects for 1-[2-(2-Methylphenyl)-1,3-thiazol-5-yl]ethan-1-one were identified. The general anticancer potential of the thiazole scaffold is well-documented, with different analogues showing cytotoxicity and inducing programmed cell death in malignant cells. nih.govnih.govnih.gov
Assessment of Cytotoxicity in Specific Cancer Cell Lines (e.g., HepG2, MCF-7, HCT116, HeLa)
There is no available data from published research assessing the cytotoxic effects of this compound on common cancer cell lines such as the human hepatocellular carcinoma line (HepG2), breast adenocarcinoma line (MCF-7), colorectal carcinoma line (HCT116), or cervical cancer line (HeLa). For comparison, other novel thiazole derivatives have been evaluated against these very cell lines, with some showing potent activity. nih.govresearchgate.netnih.gov However, these results cannot be extrapolated to the specific compound .
Induction of Programmed Cell Death (Apoptosis, Necrosis) in Cancer Cells
Mechanistic studies to determine if this compound can induce programmed cell death, such as apoptosis or necrosis, have not been reported in the available literature. Research on other thiazole-based compounds has shown the ability to trigger apoptosis through various cellular pathways, but this specific information is missing for this compound. nih.govnih.govresearchgate.net
Cell Cycle Arrest Analysis
No studies were found that analyzed the effect of this compound on the cell cycle of cancer cells. Therefore, it is unknown whether this compound can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints, a mechanism observed for other substituted thiazole derivatives. researchgate.netnih.gov
Antioxidant and Anti-inflammatory Properties (Mechanistic Investigations)
The antioxidant and anti-inflammatory potential of the thiazole class of compounds is an active area of research. nih.gov Phenolic thiazoles, for instance, have shown notable antioxidant and antiradical activity. nih.gov However, specific investigations into these properties for this compound are absent from the current body of scientific literature.
Radical Scavenging Assays and Mechanism of Action
There is no published data from radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, for this compound. mdpi.comnih.gov Consequently, its mechanism of action as a potential antioxidant, whether through hydrogen atom transfer or single electron transfer, remains uninvestigated. nih.gov Numerous other thiazole derivatives have been synthesized and tested, with some showing antioxidant activity comparable to or exceeding that of standard antioxidants. nih.govresearchgate.net
Modulation of Inflammatory Mediators and Pathways
Information regarding the ability of this compound to modulate inflammatory mediators and pathways is not available. While various thiazole and thiazolidinone derivatives have been investigated as inhibitors of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2), no such mechanistic studies have been reported for this specific compound. researchgate.netnih.gov
Cardioprotective Activity (In Vitro and Pre-clinical Models)
Following a comprehensive review of publicly available scientific literature, no studies were identified that specifically investigated the cardioprotective activity of the chemical compound this compound. Consequently, there is no available data to report on its evaluation in in vitro or pre-clinical models.
Evaluation on Isolated Organ Models (e.g., rat thoracic aorta rings)
There are no published research findings on the evaluation of this compound using isolated organ models such as rat thoracic aorta rings. While studies on other 1,3-thiazole derivatives have utilized this methodology to assess cardiovascular effects, the specific compound of interest has not been the subject of such investigations in the available scientific literature.
Mechanistic Exploration of Cardioprotective Effects
As there are no primary studies demonstrating the cardioprotective activity of this compound, there has been no subsequent mechanistic exploration of its potential cardioprotective effects. The underlying mechanisms of action for this specific compound in the cardiovascular system remain uninvestigated.
Potential Applications and Future Research Directions
Development of 1-[2-(2-Methylphenyl)-1,3-thiazol-5-yl]ethan-1-one as a Chemical Probe for Biological Pathways
Chemical probes are indispensable tools for dissecting complex biological processes, enabling the study of proteins and other biomolecules within their native cellular environment. researchgate.net The development of this compound into a chemical probe could provide a valuable resource for biomedical research. The core structure of this compound, featuring a thiazole (B1198619) ring, offers a versatile platform for chemical modification.
To function as a chemical probe, the molecule would require the incorporation of specific functional groups. For instance, a fluorescent tag could be appended to the structure, allowing for the visualization of its interactions with biological targets through fluorescence microscopy. Alternatively, the introduction of a photoreactive group could enable covalent cross-linking to its binding partners upon photoactivation, facilitating their identification and characterization. The development of such probes often involves a systematic approach, as outlined in the table below.
| Probe Development Stage | Key Considerations for this compound |
| Target Identification | Identification of a specific protein or pathway of interest where thiazole derivatives have shown activity. |
| Affinity and Selectivity | Optimization of the core structure to ensure high-affinity and selective binding to the intended target. |
| Functionalization | Introduction of reporter tags (e.g., fluorophores, biotin) or photoreactive groups at positions that do not hinder target binding. |
| Cellular Permeability | Modification of physicochemical properties to ensure the probe can effectively cross cell membranes. |
| Validation | Rigorous testing of the probe in cellular and biochemical assays to confirm its utility and specificity. |
The benzothiazole (B30560) scaffold, a close relative of the thiazole ring, has been successfully utilized in the construction of fluorescent probes for detecting specific analytes in environmental samples and living cells. researchgate.net This precedent supports the feasibility of developing this compound into a valuable research tool.
Role of Thiazole Scaffolds in Advanced Materials Science (excluding clinical applications)
Beyond their biological applications, thiazole-containing compounds have emerged as promising building blocks for advanced materials, particularly in the field of organic electronics. nih.govresearchgate.net The electron-deficient nature of the thiazole ring, owing to the presence of the imine (C=N) nitrogen, makes it a suitable component for organic semiconductors. nih.govresearchgate.net Thiazole-based materials have been successfully incorporated into a variety of organic electronic devices, including organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). nih.govresearchgate.net
The thiazolo[5,4-d]thiazole (B1587360) fused ring system, for example, is noted for its high oxidative stability and planar structure, which facilitates efficient intermolecular π–π stacking, a key requirement for high-performance organic semiconductors. rsc.org The incorporation of imide functionalities into thiazole-based polymers has been shown to lower the frontier molecular orbital (FMO) levels, leading to a transition from ambipolar to unipolar n-type charge transport in OFETs. acs.org This demonstrates that the electronic properties of thiazole-based materials can be finely tuned through chemical modification.
Furthermore, thiazole derivatives have found applications as chemosensors for the detection of heavy metal ions. researchgate.net The heteroatoms within the thiazole ring can act as coordination sites for metal ions, leading to changes in the compound's optical or electronic properties upon binding. researchgate.net For instance, a thiazole-based dye has been reported as an effective fluorescent optical sensor with anion and cation sensitivities. dntb.gov.ua Thiazole-linked covalent organic frameworks (COFs) have also been developed for the highly selective and sensitive detection of water. mdpi.com
The potential applications of thiazole scaffolds in materials science are summarized in the table below.
| Application Area | Role of Thiazole Scaffold | Example of Thiazole-Based Material |
| Organic Field-Effect Transistors (OFETs) | Facilitates electron transport due to its electron-accepting nature. acs.org | Imide-functionalized thiazole-based polymers. acs.org |
| Organic Solar Cells | Acts as an electron-accepting unit in donor-acceptor type materials. nih.gov | Thiazole-containing small molecules and polymers. nih.gov |
| Organic Light-Emitting Diodes (OLEDs) | Can be incorporated into emissive or charge-transporting layers. researchgate.net | Thiazole-based organic semiconductors. researchgate.net |
| Chemosensors | Provides coordination sites for analytes, leading to a detectable signal. researchgate.net | Thiazolo-thiazole based fluorescent dyes. dntb.gov.ua |
| Covalent Organic Frameworks (COFs) | Forms stable and porous frameworks for sensing and other applications. mdpi.com | Thiazole-linked COFs for water sensing. mdpi.com |
Strategies for Enhancing Selectivity and Specificity of Thiazole Derivatives
A critical aspect of developing thiazole derivatives for any application, be it therapeutic or technological, is the optimization of their selectivity and specificity. For instance, in drug development, a lack of selectivity can lead to off-target effects. Several strategies can be employed to enhance these properties for compounds like this compound.
One common approach is the strategic modification of the substituents on the thiazole core. The 2-methylphenyl group and the 5-ethanone group of the title compound are key positions for modification. Altering the electronic and steric properties of these substituents can have a profound impact on the molecule's interactions with its biological target or analyte. For example, the introduction of specific functional groups can promote favorable interactions with a target's binding site while introducing unfavorable interactions with off-targets.
Another strategy involves the use of rigid linkers to connect the thiazole core to other chemical moieties. This can help to pre-organize the molecule in a conformation that is optimal for binding to the desired target. In a series of thiazole-based tubulin inhibitors, a thiazole-2-acetamide moiety was used as a rigid heterocyclic linker to improve binding to the colchicine (B1669291) binding site. frontiersin.org
Integration of Artificial Intelligence and Machine Learning in Thiazole-Based Compound Discovery
The discovery and optimization of novel compounds can be a time-consuming and resource-intensive process. In recent years, artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools to accelerate this process. nih.gov These computational approaches can be applied to the discovery of new thiazole-based compounds with desired properties.
One of the most established applications of ML in chemistry is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models use statistical methods to correlate the chemical structure of a compound with its biological activity or other properties. nih.gov For thiazole derivatives, QSAR models have been successfully used to predict their inhibitory activity against various targets. nih.govtandfonline.com For instance, a study on 2-thiazolylhydrazone derivatives with anti-Cryptococcus neoformans activity employed 4D-QSAR and machine learning methods to generate predictive models. tandfonline.com
AI and ML can also be used for de novo drug design, where algorithms generate novel molecular structures with desired properties. These methods can explore a vast chemical space to identify promising new thiazole derivatives that might not be conceived through traditional medicinal chemistry approaches. The computer program PASS (Prediction of Activity Spectra for Substances) has been used to predict the biological activity spectra of new thiazole derivatives, identifying potential new therapeutic applications. nih.gov
The integration of AI and ML in thiazole-based compound discovery is summarized in the table below.
| AI/ML Application | Description | Relevance to Thiazole Derivatives |
| QSAR Modeling | Predicts the activity of compounds based on their structural features. nih.gov | Used to predict the anticancer and anti-urease activity of thiazole derivatives. nih.govresearchgate.net |
| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. | Can be used to identify new thiazole-based inhibitors for a specific target. |
| De Novo Design | Generates novel molecular structures with desired properties. | Can design new thiazole scaffolds with optimized activity and selectivity. |
| Activity Prediction | Predicts a wide range of biological activities for a given compound. nih.gov | The PASS program has been used to predict new psychotropic activities for thiazole derivatives. nih.gov |
Exploration of Novel Synthetic Pathways for Complex Thiazole Structures
The synthesis of thiazole derivatives has a long history, with the Hantzsch thiazole synthesis being one of the oldest and most widely used methods. nih.govjpionline.org This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide-containing reactant. nih.gov While the Hantzsch synthesis is robust, there is a continuous drive to develop more efficient and versatile synthetic methods, particularly for the construction of complex and highly substituted thiazole structures.
Recent advancements in synthetic organic chemistry have led to the development of novel one-pot, multi-component reactions for the synthesis of thiazoles. nih.govnih.gov These methods offer several advantages over traditional multi-step syntheses, including higher efficiency, reduced waste, and shorter reaction times. For example, an efficient and green method for the synthesis of new substituted Hantzsch thiazole derivatives has been developed using a reusable silica-supported tungstosilisic acid catalyst. nih.gov
Modifications to the classical Hantzsch synthesis have also been reported, such as the Holzapfel-Meyers-Nicolaou modification, which allows for the synthesis of thiazoles derived from amino acids with minimal loss of optical purity. researchgate.net Furthermore, novel synthetic routes that bypass the need for complex reagents are being explored. A mild, metal-free synthesis of 2,5-disubstituted thiazoles from readily available N-substituted α-amino acids has recently been reported. nih.gov
These modern synthetic methodologies provide a powerful toolkit for the synthesis of a diverse range of thiazole derivatives, including analogs of this compound with various substitutions for structure-activity relationship studies.
Comprehensive Structure-Activity Relationship (SAR) Mapping for Thiazole Core Optimization
A thorough understanding of the structure-activity relationship (SAR) is fundamental to the optimization of any lead compound. SAR studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity or other properties. For this compound, a comprehensive SAR mapping would be essential to unlock its full potential.
SAR studies on other thiazole derivatives have revealed key structural features that are important for their activity. For instance, in a series of antimicrobial thiazoles, the nature of the substituents on a pyrazoline ring and a phenyl ring were found to be crucial for their antibacterial and antifungal activities. nih.gov In another study on thiazole derivatives as anticancer agents, it was found that the presence of a free amino group at the 2-position, a carboxylic acid at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold were essential for activity. mdpi.com
A hypothetical SAR study for this compound could involve the systematic modification of the 2-methylphenyl group and the 5-ethanone group, as well as the introduction of substituents at the 4-position of the thiazole ring. The results of such a study could be tabulated to provide a clear overview of the SAR, as illustrated in the hypothetical example below.
| Position of Modification | Substituent | Observed Activity (Hypothetical) |
| 2-Phenyl Ring | 2-Methyl | +++ |
| 3-Methyl | ++ | |
| 4-Methyl | ++ | |
| 2-Chloro | ++++ | |
| 4-Methoxy | + | |
| 5-Position | Ethanone (B97240) | +++ |
| Propanone | ++ | |
| Carboxylic Acid | + | |
| Amide | ++++ | |
| 4-Position | Hydrogen | +++ |
| Methyl | ++++ | |
| Phenyl | ++ |
Such a systematic investigation would provide valuable insights into the structural requirements for the desired activity and guide the design of more potent and selective analogs of this compound.
Q & A
Q. What are the established synthetic routes for 1-[2-(2-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one?
The compound is typically synthesized via the Hantzsch reaction , which involves cyclocondensation of α-haloketones with thioureas or thioamides. For example, derivatives of 1,3-thiazole can be prepared using substituted acetophenones and thiourea derivatives under reflux in ethanol or acetic acid. Reaction optimization may involve adjusting stoichiometry, solvent polarity, or catalysis (e.g., HCl for protonation) to improve yields .
Q. How is the structural identity of this compound confirmed experimentally?
- Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-III (for visualization) is used to resolve bond lengths, angles, and crystal packing .
- ¹H NMR spectroscopy identifies substituent patterns (e.g., methyl groups at δ ~2.1–2.5 ppm; aromatic protons at δ ~6.9–7.9 ppm) .
- Elemental analysis confirms stoichiometric purity (C, H, N, S percentages) .
Q. What physicochemical properties are critical for handling this compound in experiments?
- Melting point : Analogous 1,3-thiazole derivatives exhibit melting points in the range of 217–219°C, suggesting moderate thermal stability .
- Solubility : Likely polar aprotic solvents (DMSO, DMF) due to the thiazole ring and ketone group.
- Hygroscopicity : No direct data, but methylphenyl substituents may reduce moisture sensitivity compared to unsubstituted analogs.
Advanced Research Questions
Q. How can researchers investigate the pharmacological potential of this compound?
- In vitro assays : Test cardiotropic activity on isolated rat aortic rings to measure vasodilation/contraction responses, comparing efficacy to reference compounds like L-carnitine .
- Target identification : Use competitive binding assays (e.g., fluorescence polarization) against kinases or GPCRs linked to cardiovascular pathways .
- ADMET profiling : Assess metabolic stability (CYP450 enzymes), plasma protein binding, and cytotoxicity (HEK293 or HepG2 cells) .
Q. What analytical strategies resolve contradictions in spectral or crystallographic data?
- Dynamic NMR : Resolve tautomerism or conformational flexibility in solution (e.g., thiazole ring puckering) .
- High-resolution powder XRD : Address discrepancies in SCXRD data caused by twinning or disordered solvents .
- DFT calculations : Validate experimental bond angles/distances using computational models (e.g., Gaussian at B3LYP/6-31G* level) .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substituent modulation : Replace the 2-methylphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or donating (e.g., 4-methoxyphenyl) groups to alter bioactivity .
- Scaffold hopping : Replace the thiazole core with oxazole or pyrazole to assess heterocycle-specific effects on target binding .
Methodological Notes
- Synthesis optimization : If yields are low (<50%), consider microwave-assisted synthesis or ionic liquid solvents to enhance reaction rates .
- Data validation : Cross-reference melting points and spectral data with structurally similar compounds (e.g., 5-acetyl-2-[(4-fluorophenyl)amino]-1,3-thiazole) to ensure consistency .
- Ethical compliance : For biological studies, adhere to OECD guidelines for in vitro/in vivo testing and obtain institutional animal ethics committee approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
